2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(pyridin-4-yl)ethyl]acetamide
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Overview
Description
Reactants: 2-chloroethylamine hydrochloride and pyridine
Catalyst: Base such as sodium hydroxide
Conditions: Reflux in ethanol
Step 3: Coupling Reaction
Reactants: Intermediate from Step 1 and Step 2
Catalyst: Coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC)
Conditions: Room temperature in dichloromethane
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(pyridin-4-yl)ethyl]acetamide typically involves multiple steps. One common method starts with the preparation of the quinoline moiety, followed by the introduction of the pyridine group. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reactions.
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Step 1: Synthesis of the Quinoline Moiety
Reactants: 2-aminobenzyl alcohol and ethyl acetoacetate
Catalyst: Acidic catalyst such as sulfuric acid
Conditions: Reflux in ethanol for several hours
Chemical Reactions Analysis
Types of Reactions
2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(pyridin-4-yl)ethyl]acetamide can undergo various chemical reactions, including:
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Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reagents: Potassium permanganate or chromium trioxide
Conditions: Acidic medium
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Reduction: The quinoline ring can be reduced to form a dihydroquinoline derivative.
Reagents: Sodium borohydride or lithium aluminum hydride
Conditions: Anhydrous conditions
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Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Reagents: Halogens or nitro groups
Conditions: Presence of a Lewis acid catalyst
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a quinoline ketone, while reduction of the quinoline ring leads to a dihydroquinoline derivative.
Scientific Research Applications
2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(pyridin-4-yl)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(pyridin-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the pyridine group can bind to specific receptors or enzymes. This dual interaction can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-hydroxyquinoline: Known for its antimicrobial properties.
4-hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
Pyridine derivatives: Widely used in medicinal chemistry for their diverse biological activities.
Uniqueness
2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(pyridin-4-yl)ethyl]acetamide is unique due to its combined quinoline and pyridine structure, which allows it to interact with multiple molecular targets. This dual functionality enhances its potential as a versatile compound in scientific research and drug development.
Properties
Molecular Formula |
C18H19N3O3 |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]-N-(2-pyridin-4-ylethyl)acetamide |
InChI |
InChI=1S/C18H19N3O3/c22-17-4-2-14-1-3-15(11-16(14)21-17)24-12-18(23)20-10-7-13-5-8-19-9-6-13/h1,3,5-6,8-9,11H,2,4,7,10,12H2,(H,20,23)(H,21,22) |
InChI Key |
JULYHPFFWDOXSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCC(=O)NCCC3=CC=NC=C3 |
Origin of Product |
United States |
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